
1H-1,2,4-Triazole-3-sulfonamide
概要
説明
1H-1,2,4-Triazole-3-sulfonamide is a heterocyclic compound containing three nitrogen atoms and a sulfonamide group. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agrochemistry, and material science .
作用機序
Target of Action
1H-1,2,4-Triazole-3-sulfonamide is a nitrogen-containing heterocycle that is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets . It has been found to target kinases and other proteins related to cancer cell growth . In addition, it has been shown to have inhibitory effects on the biosynthesis of Strigolactone (SL), a kind of carotenoid-derived plant hormone .
Mode of Action
The mode of action of this compound is based on its ability to interact with its targets and cause changes in their function. For instance, when it targets the SL biosynthesis pathway, it can increase shoot branching and inhibit seed germination of certain parasitic plants . The compound’s interaction with its targets leads to changes in the function of these targets, which in turn leads to its pharmacological effects.
Biochemical Pathways
This compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound’s interaction with this pathway leads to an increase in shoot branching and a decrease in seed germination .
Pharmacokinetics
Information on the ADME properties of this compound is limited. It is known that the compound is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is an increase in shoot branching and a decrease in seed germination in certain parasitic plants . This is due to the compound’s inhibitory effect on the SL biosynthesis pathway . In addition, the compound has been found to have antiviral properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . Electrolytic oxidation has been found to destabilize 1,2,4-triazole, but it increased the stability of 3-amino-1,2,4-triazole . The introduction of amide bonds containing electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound .
生化学分析
Biochemical Properties
1H-1,2,4-Triazole-3-sulfonamide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This inhibition is due to the binding of the sulfonamide group to the active site of the enzyme, thereby preventing its normal function. Additionally, this compound interacts with other enzymes such as proteases and kinases, modulating their activity and affecting various biochemical pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation. For instance, the sulfonamide group of this compound forms hydrogen bonds with amino acid residues in the active site of carbonic anhydrase, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes such as carbonic anhydrase and proteases, leading to alterations in metabolic pathways related to carbon dioxide hydration and protein degradation . Additionally, this compound can affect the levels of metabolites such as amino acids and nucleotides by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . For example, the sulfonamide group of this compound can undergo acetylation, which facilitates its transport to the nucleus where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
準備方法
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide typically involves the reaction of 1H-1,2,4-triazole with sulfonamide derivatives. One common method includes the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . The reaction conditions often involve copper-catalyzed cross-couplings, which are known for their efficiency and functional group tolerance .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Continuous flow synthesis is one such method that has been developed for the efficient production of triazole derivatives .
化学反応の分析
1H-1,2,4-Triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated aromatics as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
1H-1,2,4-Triazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals and materials science.
類似化合物との比較
1H-1,2,4-Triazole-3-sulfonamide is unique due to its specific arrangement of nitrogen atoms and the presence of a sulfonamide group. Similar compounds include:
1H-1,2,3-Triazole: Known for its stability and ability to form hydrogen bonds.
1H-1,2,4-Triazole-3-thiol: Exhibits tautomerism and forms luminescent polymers with cadmium (II) salts.
1H-1,2,4-Triazole-3-sulfonyl fluoride: Used in the synthesis of bioactive molecules.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.
特性
IUPAC Name |
1H-1,2,4-triazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H2,3,7,8)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWETDFIWKUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618220 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89517-96-4 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,2,4-triazole-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-pyrimidin-2-yl-1H-[1,2,4]triazole-3-sulfonamide derivatives interact with Mycobacterium tuberculosis and what are the downstream effects?
A: These compounds target the Mycobacterium tuberculosis acetohydroxyacid synthase (AHAS) enzyme. AHAS catalyzes the first step in the biosynthesis of branched-chain amino acids, which are essential for bacterial survival and growth. By inhibiting AHAS, these compounds disrupt this crucial metabolic pathway, ultimately leading to the inhibition of bacterial growth.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds and their inhibitory activity against Mycobacterium tuberculosis AHAS?
A: While the provided research highlights the 1-pyrimidin-2-yl-1H-[1,2,4]triazole-3-sulfonamide scaffold as the core structure, it also emphasizes the impact of specific substitutions on activity. For instance, compound AVS 2387 demonstrated the highest inhibitory activity, likely due to its specific substitutions leading to strong interaction with the AHAS enzyme, specifically through hydrogen bonding with Gln517. Further research exploring different substitutions on this scaffold is crucial to optimize potency and selectivity against Mycobacterium tuberculosis AHAS.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



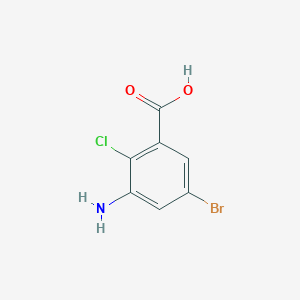
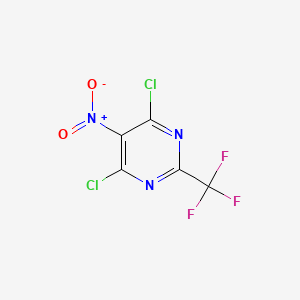
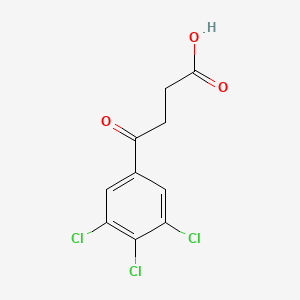
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
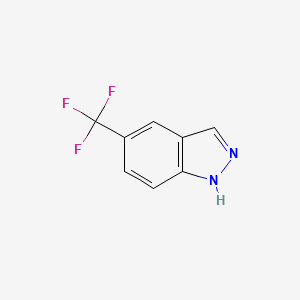
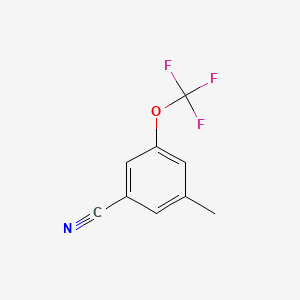
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

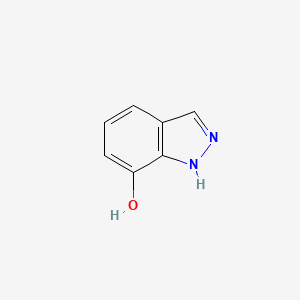
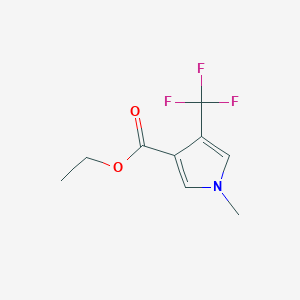
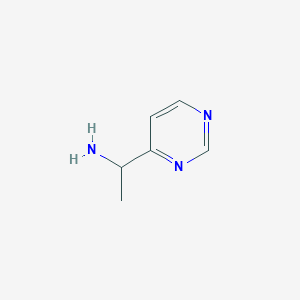
![8-Aminospiro[4.5]decane hydrochloride](/img/structure/B1321383.png)
